molecular formula C19H20N2O5S B2778108 (E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1173613-32-5

(E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2778108
CAS RN: 1173613-32-5
M. Wt: 388.44
InChI Key: ZVPIGHQTOKUGDO-FMQUCBEESA-N
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Description

(E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic compounds derived from similar structures have been synthesized and evaluated for their biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. For example, a study reported the synthesis of novel heterocyclic compounds with anti-inflammatory and analgesic activities, highlighting the potential pharmaceutical applications of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study focused on the antimicrobial activity of imino-4-methoxyphenol thiazole derived Schiff base ligands, underscoring the relevance of such structures in developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).

Material Science and Polymer Chemistry

  • Research into N-heterocyclic carbenes as catalysts for the group transfer polymerization (GTP) of (meth)acrylic monomers opens the door for the compound's potential application in material science, particularly in the synthesis of polymers with specific properties. This work demonstrates the versatility of heterocyclic compounds in catalyzing polymerizations, which could be relevant for designing new materials (Raynaud, Liu, Fèvre, Gnanou, & Taton, 2011).

Luminescence Sensing

  • A study on lanthanide metal-organic frameworks (MOFs) based on dimethylphenyl imidazole dicarboxylate demonstrates the potential of structurally similar compounds in luminescence sensing. These MOFs exhibit selective sensitivity to benzaldehyde-based derivatives, suggesting applications in chemical sensing and detection (Shi, Zhong, Guo, & Li, 2015).

properties

IUPAC Name

methyl 2-(2,5-dimethylfuran-3-carbonyl)imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-11-9-14(12(2)26-11)17(22)20-19-21(7-8-24-3)15-6-5-13(18(23)25-4)10-16(15)27-19/h5-6,9-10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPIGHQTOKUGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-((2,5-dimethylfuran-3-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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